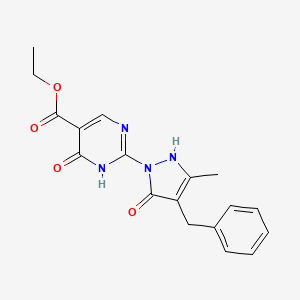![molecular formula C23H20F2N6O2S B2496902 4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-92-0](/img/structure/B2496902.png)
4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that feature a combination of triazolo[4,3-b]pyridazine and benzamide functional groups, alongside fluoro and thioether substitutions. Such compounds are often explored for their pharmacological activities, which can range from anticonvulsant to anticancer activities, depending on their specific structural makeup and the nature of their substitutions.
Synthesis Analysis
The synthesis of compounds similar to the one described often involves multi-step chemical processes starting from basic benzylamine derivatives, followed by the incorporation of fluoro, benzamide, and triazolo[4,3-b]pyridazine functionalities. For instance, Kelley et al. (1995) described the synthesis of N-benzylpyrrolo-, pyrazolo-, and triazolo-pyrimidines, showing a method that could potentially be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions to incorporate the specific fluoro and thioether functionalities (Kelley et al., 1995).
Molecular Structure Analysis
Compounds with the triazolo[4,3-b]pyridazine backbone often exhibit unique molecular structures that can influence their biological activity. Structural analysis is typically performed using techniques such as X-ray crystallography or NMR spectroscopy, as seen in the work of Hwang et al. (2006), which provided detailed insights into the molecular structure of a triazolo-triazine derivative (Hwang et al., 2006).
Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds with structural similarities, such as 1,2,4-triazolo[4,3-a]pyrazines and 1,2,4-triazolo[4,5-d]pyrimidines, have been synthesized and evaluated for their anticonvulsant activities. These studies have demonstrated the potential of such compounds in treating seizures, suggesting a role for similar compounds in neurological research and therapy. For example, derivatives of 1,2,4-triazolo[4,3-a]pyrazines showed potent activity against maximal electroshock-induced seizures in rats, with certain derivatives exhibiting significant efficacy at low doses (Kelley et al., 1995).
Antimicrobial Activity
The design and synthesis of novel derivatives incorporating triazolo[4,3-b]pyridazin moieties have also been explored for their antimicrobial properties. These studies contribute to the development of new antibiotics capable of combating resistant bacterial strains. For instance, thienopyrimidine derivatives have been evaluated for their antimicrobial efficacy, highlighting the potential of these compounds in addressing infectious diseases (Bhuiyan et al., 2006).
Propriétés
IUPAC Name |
4-fluoro-N-[2-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O2S/c24-17-5-1-15(2-6-17)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)16-3-7-18(25)8-4-16/h1-10H,11-14H2,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNGMBIRXGVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)





![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

